molecular formula C17H16ClN5OS B5402856 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE

Cat. No.: B5402856
M. Wt: 373.9 g/mol
InChI Key: JHCUCTZZWNDKAG-UHFFFAOYSA-N
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Description

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving appropriate precursors. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with a pyridine moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-23-15(9-12-5-3-2-4-6-12)21-22-17(23)25-11-16(24)20-14-8-7-13(18)10-19-14/h2-8,10H,9,11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCUCTZZWNDKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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